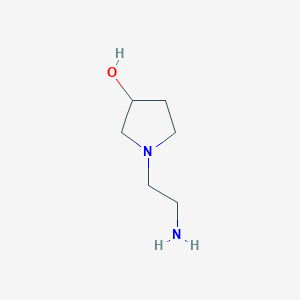

1-(2-Aminoethyl)pyrrolidin-3-ol

描述

Structure

3D Structure

属性

IUPAC Name |

1-(2-aminoethyl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c7-2-4-8-3-1-6(9)5-8/h6,9H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLCTCNYKCENHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610427 | |

| Record name | 1-(2-Aminoethyl)pyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857637-07-1 | |

| Record name | 1-(2-Aminoethyl)pyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-AMINOETHYL)-3-PYRROLIDINOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 2 Aminoethyl Pyrrolidin 3 Ol and Its Derivatives

Strategic Approaches to the Pyrrolidine (B122466) Core Formation

The construction of the pyrrolidine ring is a fundamental aspect of synthesizing 1-(2-Aminoethyl)pyrrolidin-3-ol. Various strategic approaches have been developed to achieve this, including reductive cyclization, alkylation followed by reduction, and one-pot syntheses.

Reductive Cyclization Pathways

Reductive cyclization is a powerful strategy for the formation of the pyrrolidine ring from acyclic precursors. This method typically involves the intramolecular cyclization of a linear substrate containing both an amine and a carbonyl group, or precursors that can be converted to such functionalities in situ. The cyclization is followed by a reduction step to yield the saturated heterocyclic ring.

One common approach involves the use of γ-amino ketones or γ-nitro ketones. The intramolecular condensation of the amino group with the ketone forms a cyclic imine or enamine intermediate, which is then reduced to the pyrrolidine. Various reducing agents can be employed, with the choice depending on the specific substrate and desired stereoselectivity.

A patent describes a process for preparing pyrrolidinol compounds through the reductive cyclisation of a hydroxybutyronitrile compound in an acid-containing solution with hydrogen gas in the presence of a Raney nickel catalyst. googleapis.com While not directly forming this compound, this methodology highlights the principle of reductive cyclization for creating the pyrrolidinol core.

Alkylation and Subsequent Reduction Protocols Utilizing Primary Amine and Pyrrolidine Moieties

This strategy involves the formation of a bond between a primary amine and a pyrrolidine precursor, followed by a reduction step. A common method is the N-alkylation of a pre-existing pyrrolidin-3-ol with a suitable 2-carbon electrophile containing a protected or masked amino group.

For instance, pyrrolidin-3-ol can be reacted with a 2-haloethylamine derivative, such as 2-bromoethylamine hydrobromide, where the amino group is protected. Following the alkylation step, the protecting group is removed to yield the desired product. The choice of protecting group is crucial to ensure compatibility with the reaction conditions and ease of removal.

Alternatively, reductive amination provides a direct route to N-substituted pyrrolidines. masterorganicchemistry.comorganic-chemistry.orgresearchgate.netresearchgate.netnih.gov This reaction involves the condensation of pyrrolidin-3-one with an amine, in this case, ethylenediamine or a protected equivalent, to form an intermediate enamine or iminium ion, which is then reduced in situ. A variety of reducing agents can be used, including sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. masterorganicchemistry.com The selection of the reducing agent and reaction conditions can influence the yield and purity of the final product.

A study on the synthesis of 1,3-disubstituted pyrrolidine-2,5-diones involved the cyclocondensation of dicarboxylic acids with 1-(2-aminoethyl)-4-arylpiperazines. nih.gov While the core structure is different, this demonstrates the principle of incorporating an aminoethyl side chain.

One-Pot Synthetic Routes for Pyrrolidine Derivatives

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single procedure without the isolation of intermediates. mdpi.comscielo.org.mxchemistryviews.org Several one-pot methods for the synthesis of substituted pyrrolidines have been reported.

A common one-pot approach for pyrrolidine synthesis is the 1,3-dipolar cycloaddition of an azomethine ylide with an alkene. nih.gov The azomethine ylide can be generated in situ from the condensation of an α-amino acid or ester with an aldehyde or ketone. This method allows for the rapid construction of the pyrrolidine ring with control over stereochemistry.

Another one-pot strategy involves a domino reaction sequence. For example, a Michael addition of an amine to an α,β-unsaturated carbonyl compound can be followed by an intramolecular cyclization and reduction to afford a substituted pyrrolidine.

Synthesis from Pyrrolidine Precursors and Derivatives (e.g., Proline, 4-Hydroxyproline)

Chiral amino acids such as proline and 4-hydroxyproline are excellent and readily available starting materials for the enantioselective synthesis of pyrrolidine derivatives, including this compound. nih.govmdpi.com These precursors provide a pre-existing, stereochemically defined pyrrolidine core that can be chemically modified.

The synthesis of pyrrolidine-containing drugs often begins with proline or 4-hydroxyproline. nih.govmdpi.com For example, (S)-prolinol, which can be obtained by the reduction of L-proline, is a common starting material. nih.gov The hydroxyl group of 4-hydroxyproline can be manipulated to introduce other functionalities or can be retained as in the target molecule.

A general synthetic pathway from 4-hydroxyproline would involve the protection of the carboxylic acid and the secondary amine, followed by the introduction of the 2-aminoethyl group at the nitrogen atom. This can be achieved through reductive amination with a suitable aldehyde or by alkylation with a protected 2-haloethylamine. Subsequent deprotection steps would then yield the final product. A review article highlights that the synthesis of various pyrrolidine-containing drugs starts from commercially available Boc-protected trans-4-hydroxy-L-proline. nih.gov

The table below illustrates some transformations of proline and 4-hydroxyproline that are relevant to the synthesis of substituted pyrrolidines.

| Starting Material | Reagents and Conditions | Product | Reference |

| L-Proline | 1. Acetic anhydride, reflux; 2. H2, Pd/C, ethanol | (S)-Pyrrolidine-2-methanol | nih.gov |

| Boc-trans-4-hydroxy-L-proline | 1. Esterification; 2. TEMPO oxidation | Boc-protected ketoproline | nih.gov |

| N-protected proline | 1,1′-([1,1′-biphenyl]-4,4′-diyl)bis(2-bromoethanone) | Bis-ketoester intermediate for Daclatasvir | nih.gov |

| 4-hydroxyproline | 1. Esterification; 2. Mesylation; 3. Reduction; 4. Thioacetylation | Thioacetate intermediate for Doripenem | nih.gov |

Optimization of Reaction Conditions and Process Efficiency in this compound Synthesis

Optimizing reaction conditions is crucial for developing efficient, scalable, and cost-effective syntheses of this compound. Key parameters that are often optimized include the choice of solvent, catalyst, temperature, reaction time, and the nature of protecting groups.

In the context of alkylation reactions , the choice of base and solvent can significantly impact the reaction rate and the formation of byproducts. For instance, in the N-alkylation of pyrrolidin-3-ol with a 2-haloethylamine, a non-nucleophilic base is often preferred to minimize side reactions. The reaction temperature is also a critical parameter to control to avoid decomposition of reactants or products.

For reductive amination , the pH of the reaction medium is a key factor. The formation of the iminium ion intermediate is typically favored under mildly acidic conditions, while the reduction step is often more efficient at a neutral or slightly basic pH. The choice of reducing agent also plays a significant role in the efficiency and selectivity of the reaction. Sodium triacetoxyborohydride is often favored for its mildness and selectivity for imines over ketones and aldehydes.

A patent for the preparation of (3S)-pyrrolidin-3-ol highlights the importance of process optimization for achieving high purity and yield, which is a prerequisite for its use in pharmaceutical production. google.com The process involved careful control of distillation conditions to obtain a product with >99.8% chemical purity and >99.9% enantiomeric excess. google.com

The following table summarizes some key parameters that are typically optimized for the synthesis of N-substituted pyrrolidines.

| Reaction Type | Key Parameters for Optimization | Desired Outcome |

| N-Alkylation | Base, Solvent, Temperature, Leaving Group | High yield, minimal byproducts |

| Reductive Amination | pH, Reducing Agent, Solvent, Temperature | High conversion, high selectivity |

| Protecting Group Strategy | Choice of protecting group, Deprotection conditions | Orthogonality, high deprotection yield |

| Purification | Crystallization, Distillation, Chromatography | High chemical and optical purity |

Stereochemical Control in the Synthesis of Chiral 1 2 Aminoethyl Pyrrolidin 3 Ol Analogues

Enantioselective Synthesis Strategies for Pyrrolidin-3-ol Scaffolds

The enantioselective synthesis of the pyrrolidin-3-ol core is crucial for producing compounds with specific biological functions. Chemists employ several sophisticated strategies to obtain optically pure enantiomers, thereby avoiding the separation of racemic mixtures. These methods can be broadly categorized into using chiral starting materials, applying asymmetric catalysis, and utilizing biocatalysis.

Key strategies include:

Synthesis from the Chiral Pool: A common approach involves starting with naturally occurring, enantiomerically pure molecules. For instance, chiral N-substituted-3-hydroxypyrrolidines can be prepared from natural malic acid through a process of condensation with an amine followed by reduction. google.com Another method utilizes 1,2,4-butanetriol (B146131) derivatives, which can be cyclized with amines to form the desired chiral pyrrolidine (B122466) ring. google.com

Asymmetric Catalysis: This powerful technique uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Proline-Catalyzed α-Amination: An efficient method for creating chiral diamines involves the proline-catalyzed asymmetric α-amination of aldehydes. This step is followed by a reductive amination process to construct the chiral pyrrolidine ring. nih.govresearchgate.netfigshare.com

Borrowing Hydrogen Methodology: Iridium(III) catalysts have been successfully used for the direct synthesis of 3-pyrrolidinols from 1,2,4-butanetriol and various primary amines. researchgate.net This atom-efficient process involves the temporary "borrowing" of hydrogen from an alcohol to form an intermediate carbonyl compound, which then reacts with the amine before the hydrogen is returned. researchgate.net

Biocatalysis: Engineered enzymes offer a highly selective route to chiral molecules. Directed evolution has been used to create "pyrrolidine synthase" enzymes (P411 variants) that can catalyze the intramolecular C(sp³)–H amination of azide (B81097) precursors, yielding chiral pyrrolidines with high enantioselectivity (up to 99:1 er). acs.org

| Strategy | Starting Materials | Key Reagent/Catalyst | Outcome | Reference |

|---|---|---|---|---|

| Chiral Pool Synthesis | Natural Malic Acid, Benzylamine | Strong reducing agent (e.g., LiAlH₄) | Chiral N-benzyl-3-hydroxypyrrolidine | google.com |

| Asymmetric Organocatalysis | Aldehydes, Dibenzyl azodicarboxylate | Proline | Chiral 3-amino pyrrolidines | nih.govresearchgate.net |

| Borrowing Hydrogen Methodology | 1,2,4-Butanetriol, Primary Amines | Iridium(III) Complex | Chiral 3-Pyrrolidinols | researchgate.net |

| Biocatalysis | Azide Precursors | Engineered P411 "Pyrrolidine Synthase" | Chiral Pyrrolidines via C-H Amination | acs.org |

Diastereoselective Control in Functionalization Reactions

Once a chiral pyrrolidine scaffold is synthesized, subsequent reactions to add functional groups must be controlled to produce the desired diastereomer. The existing stereocenter(s) on the pyrrolidine ring can influence the stereochemical outcome of these reactions, a phenomenon known as substrate-controlled diastereoselection.

Notable methods for achieving diastereoselective functionalization include:

Catalytic C–H Amination: Iron dipyrrinato complexes have been shown to catalyze the intramolecular C–H amination of aliphatic azides to form 2,5-disubstituted pyrrolidines. nih.gov By modifying the ligands on the iron catalyst, such as using a phenoxide ancillary ligand, the reaction can be guided to produce the syn diastereomer with high selectivity (up to >20:1 d.r.). nih.gov This approach offers a direct and atom-economical way to create complex pyrrolidine architectures. nih.gov

Cascade Reactions: A powerful strategy for building molecular complexity involves cascade reactions, where multiple bonds are formed in a single operation. A copper(I)-catalyzed reaction between specific allenynes and tosylazide triggers a cascade involving [3+2]-cycloaddition, ketenimine formation, rearrangement, and an intramolecular Alder-ene cyclization. mdpi.comnih.gov This sequence proceeds with high diastereoselectivity to afford densely functionalized proline derivatives. mdpi.comnih.gov The intermediate formed during the reaction cyclizes in a controlled manner, leading to a single diastereomer. mdpi.com

| Reaction Type | Substrate | Catalyst/Method | Product | Diastereoselectivity (d.r.) | Reference |

|---|---|---|---|---|---|

| Intramolecular C–H Amination | Aliphatic Azides | Iron Dipyrrinato Complex with Phenoxide Ligand | Syn 2,5-Disubstituted Pyrrolidines | >20:1 | nih.gov |

| Cascade Cyclization | CF₃-substituted Allenynes, Tosylazide | Cu(I) | Highly Functionalized 3-Ethynyl Proline Derivatives | High (single diastereomer observed) | mdpi.comnih.gov |

Impact of Configurational Isomerism on Molecular Architecture and Interactions

The specific three-dimensional arrangement of atoms, or configurational isomerism, in analogues of 1-(2-aminoethyl)pyrrolidin-3-ol is fundamental to their function. Enantiomers and diastereomers of the same compound possess distinct molecular architectures, which directly govern how they interact with other chiral molecules, particularly biological targets like proteins, enzymes, and receptors.

The spatial orientation of the hydroxyl group at the C3 position and the aminoethyl substituent at the N1 position, along with any other groups on the pyrrolidine ring, creates a unique pharmacophore. This specific 3D pattern is responsible for the molecule's binding affinity and efficacy. A minor change in stereochemistry, such as inverting a single chiral center, can drastically alter the molecule's shape, preventing it from fitting correctly into a receptor's binding site. Consequently, one isomer may exhibit potent therapeutic activity while another could be inactive or even elicit an entirely different biological response. The synthesis of saturated aza-heterocycles like pyrrolidinols is of high interest because these structures are identified as key components in numerous top-selling pharmaceuticals. researchgate.net Therefore, the rigorous stereochemical control achieved through the synthetic strategies discussed is not merely an academic exercise but a critical requirement for the development of effective and selective therapeutic agents.

Coordination Chemistry of 1 2 Aminoethyl Pyrrolidin 3 Ol As a Ligand

Design and Synthesis of Metal Complexes with 1-(2-Aminoethyl)pyrrolidin-3-ol Derivatives

The design and synthesis of metal complexes involving this compound and its derivatives are predicated on its ability to act as a polydentate ligand. The synthesis of these complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting coordination compounds can exhibit varied geometries and coordination numbers depending on the metal ion, the reaction conditions, and the stoichiometry of the reactants. researchgate.netalfa-chemistry.com

A significant derivatization of this compound involves the formation of Schiff bases. The primary amino group of the ligand can readily undergo a condensation reaction with an aldehyde, such as salicylaldehyde (B1680747) or its derivatives, to form a new, more complex ligand. iosrjournals.orgresearchgate.netnih.govresearchgate.netajol.info This reaction creates an imine (C=N) functional group, expanding the coordination capabilities of the parent molecule.

The resulting Schiff base ligand is a more extensive chelating agent, offering additional donor sites from the imine nitrogen and the phenolic oxygen of the salicylaldehyde moiety. This allows for the formation of highly stable, multidentate complexes with transition metal ions. The synthesis of these Schiff base ligands is typically carried out by refluxing equimolar amounts of this compound and the desired aldehyde in a solvent like ethanol. iosrjournals.org

Both this compound and its Schiff base derivatives can form complexes with a wide array of transition metals. The specific donor atoms involved in coordination and the resulting geometry of the complex are influenced by the nature of the metal ion. For instance, metals like Pd(II) and Pt(II) have a strong tendency to form square planar complexes, whereas Cu(II), Co(III), Cr(III), Fe(III), Ni(II), and others often favor octahedral geometries. nih.govnih.govnih.gov The flexible nature of the ligand allows it to adapt to the preferred coordination number and geometry of the metal center.

The synthesis of these complexes is generally achieved by mixing the ligand and the metal salt (e.g., chlorides or acetates) in a 1:1 or 2:1 ligand-to-metal molar ratio in a suitable solvent. The resulting solid complexes can then be isolated and characterized.

Table 1: Potential Metal Complexes of this compound and its Schiff Base Derivative

| Metal Ion | Ligand | Potential Coordinating Atoms | Likely Geometry |

| Pd(II) | This compound | Primary N, Tertiary N, O | Square Planar |

| Pt(II) | This compound | Primary N, Tertiary N, O | Square Planar |

| Cu(II) | Schiff Base Derivative | Imine N, Phenolic O, Primary N, O | Distorted Octahedral |

| Co(III) | Schiff Base Derivative | Imine N, Phenolic O, Primary N, O | Octahedral |

| Cr(III) | Schiff Base Derivative | Imine N, Phenolic O, Primary N, O | Octahedral |

| Fe(III) | Schiff Base Derivative | Imine N, Phenolic O, Primary N, O | Octahedral |

| Ni(II) | This compound | Primary N, Tertiary N, O | Octahedral |

| Cd(II) | This compound | Primary N, Tertiary N, O | Octahedral/Tetrahedral |

| Mn(II) | Schiff Base Derivative | Imine N, Phenolic O, Primary N, O | Octahedral |

| Zn(II) | This compound | Primary N, Tertiary N, O | Octahedral/Tetrahedral |

Structural Elucidation of Coordination Geometries and Ligand Binding Modes

The precise coordination geometry and the binding modes of the ligand in its metal complexes are determined through various spectroscopic and analytical techniques. X-ray crystallography provides definitive information on the solid-state structure, including bond lengths and angles, and confirms the coordination environment around the metal center. nih.gov

Infrared (IR) spectroscopy is used to identify the coordination sites of the ligand. A shift in the stretching frequencies of the N-H (amine), C-N (amine), and O-H (hydroxyl) groups upon complexation indicates their involvement in bonding with the metal ion. In the case of Schiff base complexes, a shift in the C=N (imine) stretching frequency is also indicative of coordination. nih.govnih.gov

Electronic (UV-Vis) spectroscopy provides insights into the geometry of the complex. The d-d electronic transitions observed are characteristic of the coordination environment of the metal ion (e.g., octahedral vs. tetrahedral). nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to elucidate the structure of diamagnetic complexes in solution.

Investigation of Ligand Exchange Kinetics and Complex Thermodynamic Stability

The study of ligand exchange kinetics and the thermodynamic stability of the metal complexes of this compound is crucial for understanding their behavior in solution.

The thermodynamic stability of these complexes is expected to be high due to the chelate effect. libretexts.org As a polydentate ligand, this compound forms stable five- and six-membered chelate rings with the metal ion, which is entropically favored over the formation of complexes with monodentate ligands. libretexts.orgvpscience.org The stability constants of these complexes can be determined experimentally using methods such as potentiometric titration or spectrophotometry. nih.gov These studies provide quantitative data on the stability of the complexes in solution.

Catalytic Applications of 1 2 Aminoethyl Pyrrolidin 3 Ol Derived Organocatalysts

Development and Design Principles of Chiral Pyrrolidine-Based Organocatalysts

The design of effective chiral organocatalysts based on the 1-(2-aminoethyl)pyrrolidin-3-ol scaffold is guided by several key principles aimed at maximizing stereocontrol and reactivity. The pyrrolidine (B122466) ring serves as a robust chiral backbone, and its secondary amine is crucial for the common enamine and iminium ion activation modes. mdpi.comnih.gov Modifications to the side chains and the hydroxyl group are systematically explored to fine-tune the catalyst's steric and electronic properties.

A primary design strategy involves the introduction of bulky substituents on the aminoethyl side chain or the hydroxyl group. These bulky groups create a well-defined chiral pocket around the active site, effectively shielding one face of the reactive intermediate and directing the approach of the electrophile to the opposite face. mdpi.comresearchgate.net This steric hindrance is a critical factor in achieving high levels of enantioselectivity.

Another important principle is the concept of bifunctionality, where the catalyst possesses both a nucleophilic (the pyrrolidine nitrogen) and an acidic or hydrogen-bond-donating group. nih.govresearchgate.net In catalysts derived from this compound, the hydroxyl group, or a derivative thereof, can act as a hydrogen-bond donor. This allows the catalyst to simultaneously activate the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding), leading to a highly organized and stereoselective transition state. mdpi.comnih.gov The spatial arrangement and acidity of this hydrogen-bond donor are critical for efficient catalysis.

Furthermore, the conformational rigidity of the catalyst is a significant design consideration. nih.gov Introducing cyclic structures or sterically demanding groups can lock the catalyst into a specific conformation, reducing the number of possible transition states and thereby enhancing enantioselectivity. The development of these catalysts often involves a modular approach, allowing for the systematic variation of different structural components to optimize performance for a specific reaction. nih.gov

Mechanistic Investigations of Asymmetric Organocatalytic Transformations

Organocatalysts derived from this compound are highly effective in promoting asymmetric aldol (B89426) and Michael reactions through an enamine-mediated catalytic cycle. researchgate.netacs.org The catalytic cycle begins with the reaction of the secondary amine of the pyrrolidine catalyst with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine intermediate. acs.org This enamine is more nucleophilic than the corresponding enol or enolate, allowing it to react efficiently with electrophiles.

In the context of an aldol reaction , the enamine attacks an aldehyde electrophile, forming a new carbon-carbon bond. The stereochemistry of this addition is controlled by the chiral environment created by the catalyst. The bulky substituents on the catalyst direct the aldehyde to approach the enamine from the less sterically hindered face, leading to the formation of one enantiomer in excess. msu.edu Subsequent hydrolysis of the resulting iminium ion releases the chiral aldol product and regenerates the catalyst for the next cycle. acs.org

For the Michael reaction , the enamine intermediate adds to an α,β-unsaturated carbonyl compound or other Michael acceptor. beilstein-journals.orgresearchgate.net Similar to the aldol reaction, the facial selectivity of the attack is dictated by the steric and electronic properties of the catalyst. The catalyst's chiral scaffold ensures that the Michael acceptor approaches the enamine from a specific trajectory, resulting in a highly enantioselective conjugate addition. rsc.orgrsc.org The final product is released upon hydrolysis, and the catalyst is regenerated. The efficiency and stereoselectivity of these reactions are often influenced by the solvent, temperature, and the presence of additives. nih.gov

In addition to steric shielding, hydrogen-bonding interactions play a crucial role in the activation and stereocontrol exerted by organocatalysts derived from this compound. mdpi.comnih.gov The hydroxyl group on the pyrrolidine ring, or a functional group introduced at this position, can act as a hydrogen-bond donor. nih.gov

This hydrogen-bonding moiety can interact with the electrophile, such as an aldehyde in an aldol reaction or a nitroolefin in a Michael reaction, increasing its electrophilicity and orienting it in the transition state. researchgate.netmdpi.com This dual activation, where the amine activates the nucleophile and the hydrogen-bond donor activates the electrophile, leads to a more organized and compact transition state, which often results in higher reactivity and enantioselectivity. nih.gov

The effectiveness of this hydrogen-bonding activation depends on the acidity and steric accessibility of the hydrogen-bond donor. nih.gov Computational and experimental studies have shown that the precise positioning of the hydrogen-bond donor relative to the enamine is critical for achieving high levels of stereocontrol. mdpi.com This synergistic interplay between enamine formation and hydrogen-bond activation is a hallmark of many highly efficient pyrrolidine-based organocatalysts.

Heterogenization Strategies for Pyrrolidine-Based Catalysts

While homogeneous organocatalysts derived from this compound are highly effective, their separation from the reaction mixture and subsequent reuse can be challenging. To address this, various heterogenization strategies have been developed to immobilize these catalysts on solid supports. scispace.com

One common approach is the covalent attachment of the catalyst to a polymer resin, such as polystyrene or Tentagel. scispace.com The catalyst can be linked to the solid support through the hydroxyl group or the primary amine of the aminoethyl side chain. These polymer-supported catalysts can be easily recovered by simple filtration after the reaction and reused in multiple catalytic cycles, often without a significant loss of activity or enantioselectivity.

Another strategy involves the incorporation of the pyrrolidine catalyst into the framework of porous organic polymers (POPs) or metal-organic frameworks (MOFs). rsc.org This approach can lead to catalysts with high surface area and well-defined active sites. The porous nature of these materials can also influence the selectivity of the catalytic reaction. The development of robust and recyclable heterogenized catalysts is a key area of research, driven by the principles of green and sustainable chemistry. rsc.org

Scope and Limitations of Catalytic Activity in Organic Reactions

Organocatalysts derived from this compound have demonstrated broad applicability in a variety of asymmetric transformations. Their primary utility lies in enamine- and iminium-mediated reactions.

Scope:

Aldol Reactions: These catalysts effectively promote the asymmetric aldol reaction between various ketones and aldehydes, affording the corresponding β-hydroxy carbonyl compounds with high diastereo- and enantioselectivity.

Michael Additions: They are widely used in the conjugate addition of aldehydes and ketones to a range of Michael acceptors, including nitroolefins, enones, and α,β-unsaturated aldehydes, to produce valuable chiral synthons. beilstein-journals.orgrsc.org

Mannich Reactions: The catalysts can also be employed in asymmetric Mannich reactions, facilitating the addition of enolizable carbonyl compounds to imines.

Other Reactions: Their application has been extended to other transformations such as α-functionalization of aldehydes and ketones, including α-amination and α-halogenation.

Limitations: Despite their broad scope, these catalysts have some limitations.

Substrate Specificity: The reactivity and enantioselectivity can be highly dependent on the specific substrates used. Sterically hindered substrates may react slowly or with lower selectivity.

Catalyst Loading: In some cases, relatively high catalyst loadings (5-20 mol%) are required to achieve good conversion and selectivity in a reasonable timeframe. nih.gov

Reaction Conditions: The performance of the catalyst can be sensitive to reaction conditions such as solvent, temperature, and the presence of water or other additives. nih.gov

Product Inhibition: In some reactions, the product can inhibit the catalyst, leading to a decrease in reaction rate over time.

Ongoing research focuses on overcoming these limitations through the development of more active and robust catalysts with broader substrate scope and higher turnover numbers.

Data Tables

Table 1: Representative Performance of a this compound Derived Organocatalyst in the Asymmetric Michael Addition of Aldehydes to Nitroolefins.

| Entry | Aldehyde | Nitroolefin | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| 1 | Propanal | trans-β-Nitrostyrene | Toluene (B28343) | 0 | 24 | 95 | 95:5 | 98 |

| 2 | Butanal | (E)-2-(2-Nitrovinyl)furan | CH2Cl2 | RT | 12 | 92 | 90:10 | 95 |

| 3 | Cyclohexanecarbaldehyde | (E)-1-Nitro-2-phenylethene | THF | -20 | 48 | 88 | >99:1 | 99 |

| 4 | Isovaleraldehyde | (E)-2-Nitro-1-phenylprop-1-ene | Dioxane | RT | 36 | 85 | 85:15 | 92 |

Table 2: Application of a Heterogenized this compound Derived Catalyst in the Asymmetric Aldol Reaction.

| Entry | Ketone | Aldehyde | Catalyst Cycle | Yield (%) | dr (anti:syn) | ee (%) (anti) |

| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 1 | 98 | 98:2 | 99 |

| 2 | Cyclohexanone | 4-Nitrobenzaldehyde | 2 | 97 | 98:2 | 99 |

| 3 | Cyclohexanone | 4-Nitrobenzaldehyde | 3 | 95 | 97:3 | 98 |

| 4 | Acetone | Benzaldehyde | 1 | 85 | - | 90 |

| 5 | Acetone | Benzaldehyde | 2 | 84 | - | 89 |

Role of 1 2 Aminoethyl Pyrrolidin 3 Ol As a Versatile Building Block in Organic Synthesis

Incorporation of the 1-(2-Aminoethyl)pyrrolidin-3-ol Unit into Complex Molecular Architectures

The utility of this compound as a foundational building block lies in the differential reactivity of its functional groups, which can be selectively addressed to append the pyrrolidine (B122466) core to larger, more complex structures. The primary amino group serves as a potent nucleophile, readily participating in reactions such as acylation to form amides, reductive amination with carbonyl compounds, and the formation of imines (Schiff bases). The secondary hydroxyl group can be targeted for etherification, esterification, or oxidation to a ketone, providing another avenue for molecular elaboration. The tertiary amine of the pyrrolidine ring, while less nucleophilic, can act as an internal base or be quaternized to introduce a positive charge.

This strategic functionalization allows for the stepwise or convergent assembly of intricate molecules. For instance, the primary amine can be used as an anchor point to connect the scaffold to a peptide chain or another heterocyclic system, while the hydroxyl group remains available for subsequent modification to introduce additional diversity or modulate the molecule's physicochemical properties.

A notable example of incorporating a similar pyrrolidin-3-ol scaffold into diverse molecular architectures is demonstrated through the Ugi four-component reaction (Ugi-4CR). In a diversity-oriented synthesis approach, a library of 1-benzyl-pyrrolidin-3-ol analogues was created. monash.edu This reaction combines an amine, a carboxylic acid, an aldehyde, and an isocyanide in a single step to produce complex α-acylamino amides. monash.edu By analogy, this compound is an ideal candidate for the amine component in such reactions, enabling its direct incorporation into complex, multi-functionalized products. The primary amine would react with the aldehyde, while the other functional groups on the pyrrolidine ring would be carried into the final product, offering sites for further diversification.

Table 1: Functional Groups of this compound and Their Synthetic Transformations

| Functional Group | Position | Potential Reactions for Elaboration |

|---|---|---|

| Primary Amine | On ethyl side-chain | Amide bond formation, Imine formation, Reductive amination, N-alkylation |

| Secondary Alcohol | C3 of pyrrolidine ring | Esterification, Etherification, Oxidation to ketone, Mitsunobu reaction |

Scaffold Derivatization for Enhanced Chemical Reactivity and Selectivity

For example, the primary amine can be protected with common protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). This allows for selective chemistry to be performed on the hydroxyl group without interference from the more nucleophilic amine. Conversely, protecting the hydroxyl group as a silyl ether (e.g., TBDMS) would enable reactions exclusively at the primary amine.

Furthermore, derivatization can be employed to create specialized reagents. Research on related aminopyrrolidine structures has shown that they can be transformed into chiral derivatization agents. For instance, (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine was developed as a novel reagent for the sensitive detection and enantiomeric separation of chiral carboxylic acids using liquid chromatography-tandem mass spectrometry (LC/ESI-MS/MS). nih.gov This highlights a key strategy where the core pyrrolidine scaffold is modified to impart a specific function—in this case, enhancing analytical sensitivity and enabling chiral resolution. nih.gov Similar derivatization of this compound could yield novel catalysts, ligands for metal-mediated reactions, or specialized analytical probes.

Table 2: Derivatization Strategies for Modifying Scaffold Properties

| Target Functional Group | Derivatization Reaction | Resulting Moiety | Purpose |

|---|---|---|---|

| Primary Amine | Protection with (Boc)₂O | N-Boc protected amine | Enhance solubility in organic solvents; Direct reactivity to the -OH group |

| Secondary Alcohol | Protection with TBDMSCl | Silyl ether | Direct reactivity to the -NH₂ group; Increase lipophilicity |

| Primary Amine | Reaction with a chiral acid | Chiral amide | Creation of a chiral auxiliary or resolving agent |

Applications in Multicomponent Reactions and Cascade Processes for Diverse Product Libraries

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. nih.govmdpi.com The trifunctional nature of this compound makes it an exemplary substrate for MCRs.

The primary amine functionality is a key reactive handle for many well-known MCRs:

Ugi Reaction : As previously mentioned, this four-component reaction between an amine, aldehyde, carboxylic acid, and isocyanide is a powerful tool for creating peptide-like scaffolds. monash.edumdpi.com this compound can serve as the amine component, embedding its unique substituted heterocyclic structure into the final product.

Mannich Reaction : This reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound, using an amine and a non-enolizable aldehyde (like formaldehyde). mdpi.com The primary amine of the scaffold can participate in the formation of the required iminium ion intermediate, leading to the synthesis of complex β-amino carbonyl compounds. mdpi.com

Hantzsch Pyrrole Synthesis : This three-component reaction can produce substituted pyrroles from a primary amine, a β-dicarbonyl compound, and an α-haloketone. mdpi.com

Cascade reactions, also known as tandem or domino reactions, are processes involving two or more sequential bond-forming transformations that occur under the same reaction conditions without the need to isolate intermediates. The multiple functional groups of this compound are well-suited for initiating such cascades. For example, an initial intermolecular reaction at the primary amine could generate an intermediate that is perfectly positioned to undergo a subsequent intramolecular cyclization or rearrangement involving the hydroxyl group or the tertiary amine, leading to the rapid construction of complex polycyclic systems. The development of gold-catalyzed cascade reactions to access complex pyrrolidinyl-spirooxindole derivatives illustrates the power of such processes in modern synthesis. researchgate.net

The use of building blocks like this compound in these advanced synthetic strategies allows for the efficient exploration of chemical space and the generation of diverse libraries of novel compounds for various applications.

Table 3: Potential Roles of this compound in Key Multicomponent Reactions

| Multicomponent Reaction | Reactants | Role of this compound | Resulting Structure Type |

|---|---|---|---|

| Ugi-4CR | Aldehyde, Carboxylic Acid, Isocyanide | Amine Component | α-Acylamino amide with a pyrrolidin-3-ol moiety |

| Mannich Reaction | Aldehyde, Enolizable Carbonyl Cmpd. | Amine Component | β-Amino carbonyl compound containing the pyrrolidine scaffold |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-benzyl-pyrrolidin-3-ol |

| (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine |

| Nicotine |

| Proline |

| Formaldehyde |

| tert-butyloxycarbonyl (Boc) |

| carboxybenzyl (Cbz) |

Theoretical and Computational Investigations of 1 2 Aminoethyl Pyrrolidin 3 Ol and Its Derivatives

Quantum Chemical Studies on Electronic Structure and Reactivity Profiles (e.g., DFT)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties and reactivity of 1-(2-Aminoethyl)pyrrolidin-3-ol and its analogs. nih.gov These calculations can determine the molecule's stable conformations and electronic distribution. scirp.org The DFT/B3LYP method with a 6-31G(d,p) basis set is a commonly applied approach for optimizing molecular structures and calculating key electronic descriptors. nih.govnih.gov

Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. researchgate.net

For instance, studies on related pyrrolidine (B122466) derivatives show how different functional groups influence these electronic properties. The addition of electron-donating or withdrawing groups can tune the HOMO-LUMO gap, thereby altering the molecule's conductivity and reactivity. researchgate.net These computational insights are crucial for designing derivatives with specific electronic characteristics.

Table 1: Calculated Electronic Properties for Pyrrolidine Derivatives using DFT This table illustrates typical electronic property data obtained from DFT calculations on related heterocyclic compounds. The values demonstrate how structural modifications influence electronic behavior.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

| Pyrrolidine Derivative A | -6.12 | -1.25 | 4.87 | 3.74 |

| Pyrrolidine Derivative B | -5.98 | -1.55 | 4.43 | 4.48 |

| Pyrrolidine Derivative C | -6.34 | -1.10 | 5.24 | 5.26 |

Data is representative of typical values found in computational studies on similar heterocyclic compounds for illustrative purposes.

Reaction Mechanism Elucidation and Transition State Analysis via Computational Modeling

Computational modeling is a vital asset for elucidating complex reaction mechanisms that may be difficult to probe experimentally. mdpi.comrsc.org By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine the activation energies associated with each step. sciepub.com This is particularly useful for multi-step syntheses or one-pot reactions involving pyrrolidine derivatives. rsc.orgnih.gov

For example, a computational study of a one-pot synthesis of pyrrolidinedione derivatives detailed the entire reaction pathway, including Michael addition, a Nef-type rearrangement, and final cyclization. rsc.org The study calculated the energy barriers for each elementary step, identifying the rate-determining step and the influence of solvent molecules. For the deprotonated nitromethane (B149229) addition to coumarin, the energy barrier was found to be 21.7 kJ mol⁻¹, whereas a subsequent proton transfer step had a much higher barrier of 197.8 kJ mol⁻¹. rsc.org This level of detail is critical for optimizing reaction conditions to improve yields and minimize byproducts.

Table 2: Example of a Computationally Modeled Reaction Pathway This table demonstrates how computational modeling can break down a reaction into elementary steps and calculate the associated energy barriers.

| Reaction Step | Description | Calculated Activation Energy (kJ/mol) |

| 1 | Michael Addition | 21.7 rsc.org |

| 2 | Proton Transfer | 197.8 rsc.org |

| 3 | Oxygen Atom Migration | 142.4 rsc.org |

| 4 | Cyclization | 11.9 rsc.org |

Values are from a study on a related pyrrolidinedione synthesis and illustrate the type of data generated. rsc.org

Molecular Modeling and Docking Simulations for Interaction Analysis (excluding biological outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). youtube.com For this compound, docking simulations can provide detailed insights into its non-covalent interactions with various host molecules or surfaces, without assessing any biological function. nih.govnih.gov

The process involves placing the ligand into a binding site and using a scoring function to estimate the strength of the interaction. youtube.com The resulting complex can be analyzed to identify specific interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts. plos.org For example, a docking study might reveal that the hydroxyl group of this compound acts as a hydrogen bond donor, while the amino groups can act as both donors and acceptors. The pyrrolidine ring itself may engage in van der Waals or hydrophobic interactions. This analysis provides a structural basis for the observed binding affinity and specificity. nih.gov

Table 3: Typical Interaction Analysis from a Molecular Docking Simulation This table outlines the types of interaction data obtained from docking simulations, focusing on the structural aspects of the interaction.

| Ligand Functional Group | Interacting Receptor Residue | Interaction Type | Distance (Å) |

| Hydroxyl (-OH) | Aspartate | Hydrogen Bond | 2.8 |

| Primary Amine (-NH2) | Serine | Hydrogen Bond | 3.1 |

| Pyrrolidine N | Glutamate | Salt Bridge / H-Bond | 3.5 |

| Pyrrolidine Ring | Leucine | Hydrophobic | 4.2 |

Data is hypothetical and serves to illustrate the output of a docking interaction analysis.

Computational Prediction of Spectroscopic Signatures and Other Chemical Properties

Theoretical calculations can accurately predict various spectroscopic signatures, which is invaluable for structure confirmation and characterization. DFT methods are widely used to compute NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. nih.govniscpr.res.in

By calculating these properties for a proposed structure, researchers can compare the theoretical spectrum with experimental data. A strong correlation between the two provides powerful evidence for the correct structural assignment. For instance, in a study of novel pyridine (B92270) derivatives, the calculated ¹H- and ¹³C-NMR chemical shifts showed good agreement with the experimental spectra, confirming the synthesized structures. nih.gov Discrepancies between calculated and experimental values can also be informative, pointing to environmental effects or specific molecular conformations not accounted for in the model.

Beyond spectroscopy, computational methods can predict a range of other chemical properties, such as boiling point, density, and refractive index, which are useful for practical applications. sigmaaldrich.com

Table 4: Comparison of Experimental and Computationally Predicted ¹³C NMR Chemical Shifts (ppm) for a Related Heterocyclic Compound This table exemplifies the comparison between spectroscopic data measured experimentally and the corresponding values predicted through computational methods.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C2 | 158.2 | 157.9 |

| C3 | 111.2 | 110.9 |

| C4 | 145.6 | 145.1 |

| C5 | 120.5 | 120.8 |

| C6 | 135.6 | 135.2 |

Data is representative of values from studies on similar heterocyclic structures for illustrative purposes. nih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies for 1 2 Aminoethyl Pyrrolidin 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1-(2-Aminoethyl)pyrrolidin-3-ol and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the precise assignment of the molecular structure.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a derivative like 2-(aminoethyl)-1-N-Boc-pyrrolidine, the ¹H NMR spectrum would show distinct signals for the protons of the Boc protecting group, the pyrrolidine (B122466) ring, and the aminoethyl side chain. chemicalbook.com The chemical shifts (δ), measured in parts per million (ppm), are indicative of the electronic environment of the protons. mdpi.com For instance, the protons on the carbon adjacent to the nitrogen atom in the pyrrolidine ring would appear at a different chemical shift compared to the protons on the other carbons of the ring.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum. This technique is particularly useful for confirming the number of carbon atoms and identifying the presence of key functional groups.

The combination of ¹H and ¹³C NMR data allows for a complete and unambiguous assignment of the chemical structure of this compound and its derivatives. core.ac.uk

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS, UPLC-MS)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structural components through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful hyphenated techniques that combine the separation capabilities of liquid chromatography with the detection power of mass spectrometry. These methods are routinely used for the analysis of this compound and its derivatives.

In a typical analysis, the compound is first introduced into the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z). The molecular ion peak in the mass spectrum provides the molecular weight of the compound. For example, the molecular weight of 1-(2-Aminoethyl)pyrrolidine (B145720) is 114.19 g/mol . sigmaaldrich.comsigmaaldrich.com

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecule breaks apart in a predictable manner, and the resulting fragment ions can be used to deduce the connectivity of atoms within the molecule.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, UPLC)

Chromatographic techniques are essential for assessing the purity of this compound and its derivatives and for separating them from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for this purpose. These techniques separate components of a mixture based on their differential distribution between a stationary phase (a column packed with a solid material) and a mobile phase (a liquid solvent).

The purity of a sample can be determined by analyzing the resulting chromatogram. A pure compound will ideally show a single peak, while the presence of impurities will be indicated by additional peaks. The area under each peak is proportional to the concentration of the corresponding component, allowing for quantitative analysis of purity. For derivatives such as 2-(aminomethyl)-1-ethylpyrrolidine, HPLC methods can be developed to determine enantiomeric purity, often involving pre-column derivatization to facilitate separation on a chiral stationary phase. researchgate.net

X-ray Diffraction for Solid-State Structural Elucidation

For this compound and its derivatives that can be obtained in crystalline form, single-crystal X-ray diffraction can provide an unambiguous structural determination. The process involves irradiating a single crystal with X-rays and analyzing the diffraction pattern produced. This pattern is then used to construct an electron density map, from which the positions of the atoms can be determined. mdpi.comnih.govresearchgate.net

Powder X-ray diffraction (PXRD) is another useful technique that can be used to characterize the solid form of a compound and to identify different crystalline phases or polymorphs. mdpi.com

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds.

Different functional groups absorb IR radiation at characteristic frequencies, resulting in a unique IR spectrum that acts as a "molecular fingerprint." For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group, the N-H stretch of the amine, and the C-N stretch of the pyrrolidine ring. libretexts.orgyoutube.com The presence or absence of specific peaks in the IR spectrum can confirm the presence of these functional groups. youtube.comyoutube.com

| Functional Group | **Characteristic Absorption Range (cm⁻¹) ** |

| O-H (alcohol) | 3200-3600 (broad) |

| N-H (amine) | 3300-3500 |

| C-H (alkane) | 2850-3000 |

| C-N | 1000-1350 |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. This technique is particularly useful for analyzing compounds that contain chromophores, which are parts of a molecule that absorb light in the UV-Vis region.

While the basic structure of this compound does not have a strong chromophore, its derivatives may contain chromophoric groups. The UV-Vis spectrum can be used to confirm the presence of these groups and can also be used for quantitative analysis. researchgate.net For instance, derivatization with a chromophore-containing reagent can enable detection and quantification using UV-Vis spectroscopy.

Thermal Analysis Techniques (e.g., TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. TGA is used to study the thermal stability of a compound and to determine the temperature at which it decomposes.

For this compound and its derivatives, TGA can provide information about their thermal stability and the presence of any volatile components, such as water or solvent molecules, in the sample. researchgate.net The resulting thermogram plots mass loss against temperature, revealing the decomposition profile of the compound.

Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Characterization

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of molecules. While specific CV data for "this compound" is not extensively documented in publicly available literature, the electrochemical behavior of the core pyrrolidine structure and its functionalized derivatives has been a subject of study. These studies provide a foundational understanding of how the pyrrolidine ring and its substituents participate in electron transfer processes.

Research on functionalized pyrrolidines has demonstrated that the pyrrolidine ring can undergo selective electrochemical oxidation. For instance, an aminoxyl-mediated Shono-type oxidation of pyrrolidines has been developed to produce pyrrolidinones under mild electrochemical conditions. organic-chemistry.orgnih.gov This method highlights the susceptibility of the pyrrolidine ring to oxidative transformations, a key aspect of its redox characterization. The process often involves the use of mediators like ketoABNO, which helps in lowering the oxidation potential, making the reaction more efficient. organic-chemistry.org

Furthermore, the electropolymerization of pyrrole, a related five-membered nitrogen-containing heterocycle, has been extensively studied using cyclic voltammetry. researchgate.netjocpr.com These studies reveal a characteristic pair of redox peaks corresponding to the transition between the reduced and oxidized states of the resulting polypyrrole. researchgate.net While pyrrolidine is saturated and does not polymerize in the same manner, the principles of electrochemical characterization of the monomeric and polymeric forms of related heterocyclic compounds provide a framework for understanding the potential redox behavior of "this compound" derivatives.

Table 1: Electrochemical Parameters for Pyrrolidine Derivatives from Cyclic Voltammetry Studies

| Compound/System | Electrode | Scan Rate (mV/s) | Oxidation Potential (V) | Reduction Potential (V) | Key Observations | Reference |

| 1-butylpyrrolidine:ZnCl₂ (1:0.4 mol ratio) | Cu | 10 | A1 (Oxidation of Zn) | C1 (Deposition of Zn) | Two reduction processes and one major oxidation process observed at 60 °C. | researchgate.net |

| 1-butylpyrrolidine:ZnCl₂ (1:0.5 mol ratio) | Cu | 10 | A1 (Oxidation of Zn) | C1 (Deposition of Zn) | Similar behavior to the 1:0.4 ratio, also studied with toluene (B28343) at room temperature. | researchgate.net |

| Pyrrole (0.1 M) in 0.1 M LiClO₄/acetonitrile | ITO | 20 | ~0.5 (vs. SCE) | - | Characterized by a pair of redox peaks attributed to the PPy reduced/oxidized transition. | researchgate.net |

| Isoniazid (0.09 M) in 0.1 M H₂SO₄ | Glassy Carbon | 100-500 | ~1.4 | ~-0.85 | Irreversible diffusion-controlled electron transfer process. | jocpr.com |

Note: The table presents data for related pyrrolidine and heterocyclic compounds to illustrate the application of cyclic voltammetry, as specific data for "this compound" was not available.

Fluorescence Spectroscopy for Molecular Interaction Studies (excluding biological outcomes)

Fluorescence spectroscopy is a highly sensitive technique used to study molecular interactions by monitoring changes in the fluorescence properties of a molecule upon binding to another species. While direct fluorescence studies on "this compound" are not prevalent, research on its derivatives and related structures demonstrates the utility of this method.

The pyrrolidine scaffold can be incorporated into larger molecular structures that exhibit fluorescence. For instance, pyrrolidine-fused chlorin (B1196114) derivatives have been synthesized and their spectral properties investigated. mdpi.com These compounds can be further functionalized, for example, by creating chlorin-dansyl dyads, where the fluorescence response is sensitive to the polarity of the solvent, indicating the potential for these molecules to act as environmental probes. mdpi.com The interaction of such fluorescent derivatives with other molecules can be monitored by changes in fluorescence intensity, emission wavelength, and lifetime.

In a study on the interaction between pyrrolizine derivatives (which contain a pyrrolidine ring as part of their structure) and bovine serum albumin (BSA), fluorescence quenching was observed. nih.gov This quenching was attributed to a combined static and dynamic quenching mechanism, indicating the formation of a complex between the pyrrolizine derivative and the protein. By analyzing the fluorescence data at different temperatures, researchers were able to calculate binding constants (Kₐ), the number of binding sites (n), and thermodynamic parameters (ΔG, ΔH, and ΔS), providing a detailed picture of the non-covalent interactions at play. nih.gov The study also suggested that substituents on the benzene (B151609) ring of the pyrrolizine derivatives could enhance their binding affinity to BSA. nih.gov

These examples underscore the principle that by chemically modifying "this compound" to include a fluorophore, or by studying its interaction with inherently fluorescent molecules, fluorescence spectroscopy can be a powerful tool for elucidating the nature and strength of its molecular interactions in a non-biological context.

Table 2: Fluorescence Properties and Interaction Data for Pyrrolidine-Related Derivatives

| Fluorescent Molecule | Interacting Partner | Technique | Key Findings | Reference |

| Pyrrolizine Derivatives | Bovine Serum Albumin (BSA) | Fluorescence Quenching | Combined static and dynamic quenching; calculation of binding constants (Kₐ) and number of binding sites (n). Substituents on the benzene ring enhanced binding. | nih.gov |

| Pyrrolidine-fused Chlorin-Dansyl Dyads | Solvents of varying polarity | Steady-State Fluorescence | The fluorescence response was dependent on the solvent polarity, indicating potential as environmental probes. The linker length between fluorophores influenced this response. | mdpi.com |

| Spirocyclic Pyrrolidine Derivatives | - | Steady-State Fluorescence | Exhibited green fluorescence emission in THF solution and in the solid state. The emission maximum was sensitive to solvent polarity. | acs.org |

Note: This table provides examples of how fluorescence spectroscopy has been applied to study pyrrolidine-containing molecules and their interactions, as specific data for "this compound" was not found.

Future Perspectives and Emerging Research Avenues for 1 2 Aminoethyl Pyrrolidin 3 Ol

Innovations in Sustainable Synthesis and Green Chemistry Approaches

The chemical industry is increasingly shifting towards more environmentally friendly and sustainable manufacturing processes. This paradigm shift is driving innovations in the synthesis of pyrrolidine (B122466) derivatives, including 1-(2-Aminoethyl)pyrrolidin-3-ol.

Key areas of innovation include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has demonstrated significant potential in accelerating the synthesis of pyrrolidine-containing compounds, leading to increased efficiency and supporting the principles of green chemistry. nih.gov

Catalyst-Free and Solvent-Free Reactions: Research is ongoing to develop synthetic routes that eliminate the need for hazardous catalysts and solvents. For instance, multicomponent reactions under catalyst-free and solvent-free conditions are being explored for the synthesis of complex pyrrolidine derivatives. tandfonline.com

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions, aligning perfectly with green chemistry principles. The development of biocatalytic routes for the synthesis of chiral pyrrolidines is an active area of research.

Recent studies have highlighted the advantages of these green approaches, including shorter reaction times, higher yields, and simpler work-up procedures. researchgate.net For example, a cost-effective and eco-friendly synthesis of benzopyrano[2,3-d]pyrimidine derivatives has been developed using a TiO2–SiO2 catalyst under solvent-free conditions. researchgate.net

Expansion of Catalytic Applications to Novel Chemical Transformations

Pyrrolidine-based structures are well-established as effective organocatalysts, capable of promoting a wide range of chemical transformations with high stereoselectivity. mdpi.comresearchgate.net The unique structural features of this compound, with its primary amine, secondary amine, and hydroxyl group, make it a promising candidate for the development of novel bifunctional or trifunctional catalysts.

Future research in this area is expected to focus on:

Asymmetric Catalysis: There is a continuous demand for new and efficient chiral catalysts for the synthesis of enantiopure compounds, which are crucial in the pharmaceutical industry. The development of novel pyrrolidine-based organocatalysts for asymmetric reactions like aldol (B89426) and Michael additions remains a key research focus. mdpi.comresearchgate.net

Dual Activation Strategies: Combining aminocatalysis with other activation modes, such as photoredox catalysis, is an emerging area that could unlock new reactivity and enable previously inaccessible chemical transformations. researchgate.net

Catalyst Design and Optimization: The systematic modification of the pyrrolidine scaffold allows for the fine-tuning of the catalyst's physicochemical and reactivity properties. This enables the rational design of catalysts with improved performance for specific applications. researchgate.net

The ability to easily modify the pyrrolidine ring and introduce various functional groups provides a powerful platform for generating diverse catalyst libraries for screening in a wide range of chemical reactions. researchgate.net

Design of Advanced Functional Materials Based on Pyrrolidine Scaffolds

The unique properties of the pyrrolidine ring make it an attractive building block for the design of advanced functional materials with tailored properties. nih.gov

Emerging research directions include:

Conductive Gel Electrolytes: Pyrrolidinium-based ionic liquids can be incorporated into dual network gel electrolytes, resulting in materials with high ionic conductivity, enhanced thermal and electrochemical stability, and mechanical robustness. researchgate.net These materials show promise for applications in energy storage devices.

Three-Dimensional Molecular Scaffolds: Appropriately substituted pyrrolidines can provide excellent coverage of three-dimensional molecular space, which is a desirable feature in fragment-based drug discovery. nih.gov The development of synthetic methods to create diverse libraries of 3D pyrrolidine fragments is an active area of research.

Multifunctional Molecules: The pyrrolidine scaffold can serve as a hub for the construction of multifunctional molecules by attaching various functional units. mdpi.com This approach allows for the creation of complex molecules with tailored properties for applications in areas such as drug delivery and diagnostics.

The ability to control the conformation of the pyrrolidine ring through appropriate substitution is a key advantage in designing functional materials with specific spatial arrangements of functional groups. nih.gov

Integration with Data Science and Machine Learning for Accelerated Discovery

The integration of data science and machine learning is revolutionizing the field of chemical research, enabling faster and more efficient discovery of new molecules and materials. exlibrisgroup.comnih.gov

In the context of this compound and related compounds, data science and machine learning can be applied to:

Predictive Modeling: Machine learning models can be trained on existing data to predict the properties and activities of new, unsynthesized pyrrolidine derivatives. This can help to prioritize synthetic efforts and focus on the most promising candidates. youtube.comyoutube.com

Virtual Screening: Computational screening of large virtual libraries of pyrrolidine-based compounds can be used to identify potential hits for a specific biological target or material application. mdpi.comrsc.orgnih.gov This approach can significantly reduce the time and cost associated with experimental screening.

De Novo Design: Generative machine learning models can be used to design novel pyrrolidine-based structures with desired properties. These models can learn the underlying patterns in existing chemical data and generate new molecules that are likely to be active.

Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions for the synthesis of pyrrolidine derivatives, leading to improved yields and reduced waste.

The ever-increasing amount of publicly available chemical and biological data, combined with advancements in machine learning algorithms, presents a significant opportunity to accelerate the discovery and development of new pyrrolidine-based compounds and materials. nih.govnih.gov

常见问题

Advanced Research Questions

How can researchers optimize the enantiomeric purity of this compound during synthesis?

- Chiral Resolutions : Use diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by fractional crystallization .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed couplings to induce stereoselectivity .

- Chromatographic Separation : Chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

What strategies resolve contradictions in biological activity data for this compound derivatives?

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., alkyl chain length, halogenation) and test receptor binding affinities in vitro .

- Statistical Validation : Use ANOVA or multivariate regression to account for batch-to-batch variability .

- Receptor Profiling : Compare binding assays across multiple receptor subtypes (e.g., H3 vs. H4 histamine receptors) to identify selectivity .

How do structural modifications at the pyrrolidine ring influence receptor binding affinity?

- Alkyl Chain Elongation : Increasing chain length from C1 to C3 enhances H3 receptor antagonism (e.g., pA₂ from 7.2 to 8.3) due to hydrophobic interactions .

- Substituent Position : Hydroxyl at C3 vs. C2 alters hydrogen-bonding patterns, affecting potency (e.g., 3-OH analogs show 10× higher affinity than 2-OH) .

- Stereochemical Effects : (S)-enantiomers often exhibit higher activity than (R)-forms due to complementary receptor topology .

What computational methods predict the synthetic feasibility of novel this compound derivatives?

- Retrosynthesis AI Tools : Platforms like Pistachio or Reaxys propose routes based on known reaction templates (e.g., reductive amination for aminoethylation) .

- DFT Calculations : Model transition states to assess energy barriers for key steps (e.g., ring-opening of aziridines) .

- Docking Simulations : Predict binding modes with target receptors (e.g., histamine H3) to prioritize derivatives for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。